molecular formula C13H15N3O2 B2991503 ethyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 126800-27-9

ethyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2991503
CAS No.: 126800-27-9
M. Wt: 245.282
InChI Key: FDMOSFOMUJIVII-UHFFFAOYSA-N
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Description

Ethyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate: is a chemical compound belonging to the class of triazoles, which are heterocyclic aromatic organic compounds containing three nitrogen atoms in a five-membered ring. This compound is characterized by its benzyl group attached to the triazole ring and an ethyl ester group at the fourth position of the triazole ring.

Synthetic Routes and Reaction Conditions:

  • Heterocyclic Synthesis: The compound can be synthesized through the reaction of 3-methylbenzylamine with ethyl 1H-1,2,3-triazole-4-carboxylate under acidic conditions.

  • Cyclization Reactions: Cyclization of appropriate precursors, such as 3-methylbenzyl azide and ethyl acetoacetate, can also be employed to form the triazole ring.

Industrial Production Methods:

  • Batch Processing: Industrial production often involves batch processing where the reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions.

  • Continuous Flow Synthesis: Continuous flow synthesis can be used to enhance the efficiency and scalability of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often involving halogenated compounds.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Halogenated compounds, strong nucleophiles.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Halogenated triazoles, alkylated triazoles.

Scientific Research Applications

Chemistry: Ethyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases. Industry: The compound is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. The exact mechanism may vary depending on the biological system and the specific application.

Comparison with Similar Compounds

  • Ethyl 1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate

  • Ethyl 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate

  • Ethyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-5-carboxylate

Uniqueness: Ethyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern on the benzyl group and the position of the carboxylate group on the triazole ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

ethyl 1-[(3-methylphenyl)methyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-18-13(17)12-9-16(15-14-12)8-11-6-4-5-10(2)7-11/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMOSFOMUJIVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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